Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Vorbereitungsmethoden
The synthesis of Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-yl)ethyl bromide with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction conditions include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.
Substitution: The selenium atoms can be substituted with other nucleophiles, leading to the formation of new organoselenium compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s molecular targets include enzymes and proteins involved in redox regulation.
Vergleich Mit ähnlichen Verbindungen
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane can be compared with other organoselenium compounds such as diphenyl diselenide and selenocysteine. While all these compounds contain selenium, Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane is unique due to its biphenyl structure, which imparts distinct chemical and physical properties.
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Bis(2-phenylethyl)diselane
Eigenschaften
CAS-Nummer |
919488-48-5 |
---|---|
Molekularformel |
C30H30Se2 |
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
1-methyl-4-[4-[2-[2-[4-(4-methylphenyl)phenyl]ethyldiselanyl]ethyl]phenyl]benzene |
InChI |
InChI=1S/C30H30Se2/c1-23-3-11-27(12-4-23)29-15-7-25(8-16-29)19-21-31-32-22-20-26-9-17-30(18-10-26)28-13-5-24(2)6-14-28/h3-18H,19-22H2,1-2H3 |
InChI-Schlüssel |
LRAZGKVCQBZFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC[Se][Se]CCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.